molecular formula C7H7BrN2S B1224846 4-Bromophenylthiourea CAS No. 2646-30-2

4-Bromophenylthiourea

Cat. No. B1224846
CAS RN: 2646-30-2
M. Wt: 231.12 g/mol
InChI Key: MRVQULNOKCOGHC-UHFFFAOYSA-N
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Description

4-Bromophenylthiourea is a chemical compound with the molecular formula C7H7BrN2S . It has an average mass of 231.113 Da and a monoisotopic mass of 229.951324 Da .


Synthesis Analysis

Thioureas and their derivatives, including 4-Bromophenylthiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives are synthesized by the reaction of various anilines with CS2 .


Molecular Structure Analysis

The molecular structure of 4-Bromophenylthiourea is represented by the formula CHBrNS . It has an average mass of 231.113 Da and a monoisotopic mass of 229.951324 Da .


Physical And Chemical Properties Analysis

4-Bromophenylthiourea is an off-white powder . It has a molecular weight of 231.12 g/mol .

Scientific Research Applications

Antibacterial Properties

Thiourea derivatives, including 4-Bromophenylthiourea, have been found to exhibit antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibacterial drugs.

Antioxidant Properties

These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Properties

Thiourea derivatives have been studied for their anticancer properties . They have the potential to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments.

Anti-inflammatory Properties

4-Bromophenylthiourea and other thiourea derivatives have anti-inflammatory properties . They can reduce inflammation, which is a response by the body’s immune system to injury or infection.

Anti-Alzheimer Properties

Research has shown that thiourea derivatives can have anti-Alzheimer properties . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. Any compound that can slow or prevent this process could be a potential treatment for this disease.

Antituberculosis Properties

Thiourea derivatives have been found to have antituberculosis properties . Tuberculosis is a potentially serious infectious disease that mainly affects the lungs. The bacteria that cause tuberculosis are becoming increasingly resistant to current treatments, so new drugs are urgently needed.

Antimalarial Properties

Finally, 4-Bromophenylthiourea and other thiourea derivatives have been found to have antimalarial properties . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito. Developing new antimalarial drugs is crucial in the fight against this disease.

Safety and Hazards

The safety data sheet for 4-Bromophenylthiourea indicates that it is acutely toxic and can cause skin sensitization . It is classified under hazard statements H301 and H317 .

properties

IUPAC Name

(4-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQULNOKCOGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181055
Record name N-p-Bromophenylthiourea
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Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylthiourea

CAS RN

2646-30-2
Record name N-(4-Bromophenyl)thiourea
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Record name N-p-Bromophenylthiourea
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Record name 4-Bromophenylthiourea
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Record name N-P-BROMOPHENYLTHIOUREA
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Synthesis routes and methods I

Procedure details

4-Bromophenylisothiocyanate (21.4 g) was dissolved in tetrahydrofuran (50 mL), and concentrated aqueous ammonia (28%) (13.7 mL) was added dropwise to the solution, followed by stirring at room temperature for 10 minutes. The solvent was concentrated under reduced pressure, and the crystals were recovered through filtration by use of water, followed by recrystallization from ethanol, to thereby yield the title compound (16.4 g).
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Synthesis routes and methods II

Procedure details

190 Parts of sulfuryl chloride were added homogeneously within 4 hours at a temperature of 45°-50° C. with stirring to 231 parts of 4-bromophenylthiourea suspended in 1,200 parts of o-dichlorobenzene. After the gas development had ceased, the batch was cooled to about 20° C., the curde 2-amino-6-bromobenzothiazolium chloride precipitated was suction-filtered and washed with o-dichlorobenzene. The filter cake moist with the solvent was suspended in 1,000 parts of water, the adhering o-dichlorobenzene was distilled off by blowing in steam, and the solution of 2-amino-6-bromobenzothiazolium chloride obtained was filtered off from the greasy undissolved matter after having added 10 parts of active charcoal at 95° C. The clear filtrate was adjusted to pH 8 with 25% sodium hydroxide solution, which caused the free 2-amino-6-bromobenzothiazole to precipitate as yellowish, slightly tacky matter. After cooling, the solids having become vitreous were isolated and dried in vacuo at 40°-50° C. 167 Parts of 2-amino-6-bromobenzothiazole having a purity degree of 88% were obtained (=147.1 parts of 100% compound, 64.2% of th.). By repeated redissolution in dilute hydrochloric acid with addition of active charcoal, 2-amino-6-bromobenzothiazole having a purity degree of >95% was obtained. However, this purification was very expensive and caused great losses, so that at best 82 parts of the intended compound were obtained (35.8% of th., relative to 4-bromophenylthiourea used).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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